DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
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Overview
Description
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-, also known as DACTM, is a heterocyclic compound that has been studied for its potential as a therapeutic agent.
Mechanism Of Action
The mechanism of action of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. It may also act as an antioxidant and anti-inflammatory agent, protecting cells from damage and promoting their survival.
Biochemical And Physiological Effects
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, or the formation of new blood vessels, and the modulation of immune system function. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been shown to have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- is its high purity and yield, making it a reliable compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Future Directions
Future research on DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases, as well as its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and modifications to the compound could lead to improved efficacy and reduced toxicity. Overall, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- can be synthesized through a multi-step process involving the reaction of 1-methyl-1,2,3,4-tetrahydroacridine with benzaldehyde, followed by cyclization and reduction. The resulting compound has been shown to have high purity and yield.
Scientific Research Applications
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- has been investigated for its neuroprotective properties, with studies showing its ability to protect against oxidative stress and inflammation in the brain.
properties
CAS RN |
101607-49-2 |
---|---|
Product Name |
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- |
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
InChI Key |
LQOBCWOBZYRUBR-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=CC5=C4CCCC5 |
Other CAS RN |
101607-49-2 |
synonyms |
DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL- |
Origin of Product |
United States |
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